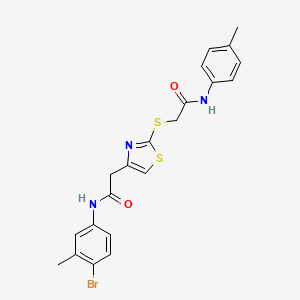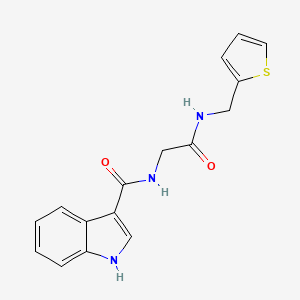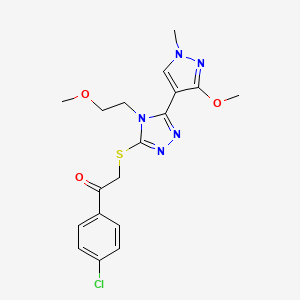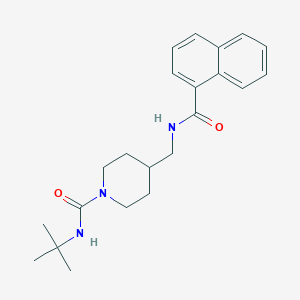![molecular formula C6H9N5S B2574340 3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 217788-67-5](/img/structure/B2574340.png)
3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine” is a compound that belongs to the class of 1,3,4-thiadiazoles . These compounds are known for their wide range of biological activities, including anti-inflammatory, anticonvulsant, antimicrobial, anticancer, and antihypertensive properties . The compound contains a total of 22 bonds, including 13 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 9 aromatic bonds, 2 five-membered rings, 1 eight-membered ring, 1 primary amine (aromatic), and 1 Triazole .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves several routes . One of the routes involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on thiadiazine . Another study reported the synthesis of 6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines .
Molecular Structure Analysis
The molecular structure of “3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine” is characterized by the presence of a triazole ring fused with a thiadiazine ring . The compound contains a total of 22 bonds, including 13 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 9 aromatic bonds, 2 five-membered rings, 1 eight-membered ring, 1 primary amine (aromatic), and 1 Triazole .
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are diverse and depend on the specific functional groups attached to the nucleus . For instance, the reaction of 6a–f with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol 7a–d and with o-phenylenediamine derivatives 9a and b afforded the corresponding bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives .
Applications De Recherche Scientifique
Anticancer Activity
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which is a part of the compound , has been found to exhibit anticancer activity . This suggests that “3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine” could potentially be used in cancer research and treatment.
Antimicrobial Activity
The same scaffold has also shown antimicrobial properties . This indicates that the compound could be used in the development of new antimicrobial drugs.
Analgesic and Anti-inflammatory Activity
The compound’s scaffold has been associated with analgesic and anti-inflammatory activities . This suggests potential applications in pain management and treatment of inflammatory conditions.
Antioxidant Activity
The scaffold has demonstrated antioxidant properties . This could make the compound useful in research related to oxidative stress and related diseases.
Antiviral Activity
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has shown antiviral activity . This suggests potential applications in the development of antiviral drugs.
Enzyme Inhibition
The scaffold has been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This indicates that the compound could be used in research related to these enzymes and the conditions they are associated with.
Antitubercular Agents
The scaffold has been used in the development of antitubercular agents . This suggests that the compound could have applications in tuberculosis research and treatment.
Use in Energetic Materials
Although not directly related to the compound , a related fused-triazole compound has been used in the development of very thermostable energetic materials . This suggests that “3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine” might also have potential applications in this field.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that 3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine may interact with a variety of biological targets.
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .
Biochemical Pathways
Given the diverse pharmacological activities of similar compounds, it can be inferred that this compound may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that this compound may have a wide range of molecular and cellular effects .
Action Environment
It’s worth noting that the efficacy and stability of similar compounds may be influenced by various environmental factors .
Propriétés
IUPAC Name |
3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5S/c1-2-3-4-8-9-6-11(4)10-5(7)12-6/h2-3H2,1H3,(H2,7,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEQTKKISZEHBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2574257.png)







![N-[4-(Aminomethyl)cyclohexyl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide;hydrochloride](/img/structure/B2574271.png)


![(1S,6R,7R)-3-Azabicyclo[4.1.0]heptane-7-carboxylic acid;hydrochloride](/img/structure/B2574275.png)

![1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane](/img/structure/B2574279.png)